2-(1-methyl-1H-indol-5-yl)acetaldehyde
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Overview
Description
2-(1-methyl-1H-indol-5-yl)acetaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)acetaldehyde can be achieved through various methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with the indol-5-yl group. This can be done using different reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-5-yl)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: 2-(1-methyl-1H-indol-5-yl)acetic acid
Reduction: 2-(1-methyl-1H-indol-5-yl)ethanol
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
2-(1-methyl-1H-indol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetaldehyde: Another indole derivative with an acetaldehyde group at the 3-position.
Indole-3-acetaldehyde: A naturally occurring compound involved in the metabolism of tryptophan.
Uniqueness
2-(1-methyl-1H-indol-5-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the acetaldehyde group at the 5-position distinguishes it from other indole derivatives and can lead to different interactions with biological targets .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-4,6-8H,5H2,1H3 |
InChI Key |
CHRCFSCZPNSMIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CC=O |
Origin of Product |
United States |
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